molecular formula C19H16N4O4S3 B14103392 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B14103392
M. Wt: 460.6 g/mol
InChI Key: PQAZARQORUWTPJ-UHFFFAOYSA-N
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Description

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline ring, a benzothiazole ring, and a sulfonyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multiple steps. The process begins with the preparation of the quinazoline and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the quinazoline ring can be oxidized to form a quinone derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a quinone derivative, while reduction of the sulfonyl group produces a sulfide.

Scientific Research Applications

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinazoline derivatives: Share the quinazoline ring structure but differ in their substituents.

    Benzothiazole derivatives: Contain the benzothiazole ring but lack the sulfonyl group.

    Sulfonyl-containing compounds: Feature the sulfonyl group but have different core structures.

Uniqueness

What sets 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide apart is its combination of the quinazoline and benzothiazole rings with a sulfonyl group

Properties

Molecular Formula

C19H16N4O4S3

Molecular Weight

460.6 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C19H16N4O4S3/c1-30(26,27)11-6-7-14-15(8-11)29-19(21-14)23-17(24)10-28-9-16-20-13-5-3-2-4-12(13)18(25)22-16/h2-8H,9-10H2,1H3,(H,20,22,25)(H,21,23,24)

InChI Key

PQAZARQORUWTPJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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